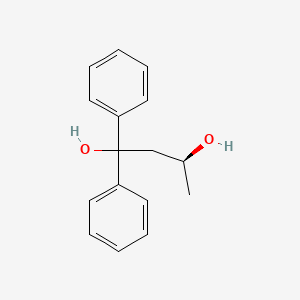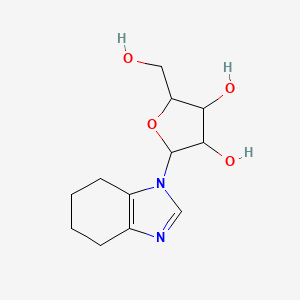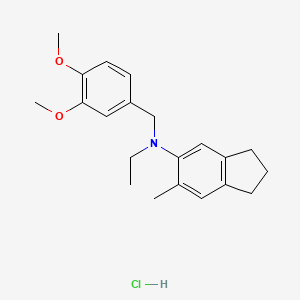![molecular formula C18H22 B14454942 [(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene CAS No. 76794-69-9](/img/structure/B14454942.png)
[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene is a chemical compound with the molecular formula C16H22 It is characterized by the presence of a tert-butyl group attached to a cyclohexene ring, which is further connected to a benzene ring via an ethynyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring with a tert-butyl group can be synthesized through the hydrogenation of 4-tert-butylcyclohexanone.
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction, where the cyclohexene derivative is reacted with an ethynylbenzene compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of [(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene can be compared with similar compounds such as:
4-tert-Butylcyclohexene-1-boronic acid: Similar in structure but contains a boronic acid group, making it useful in Suzuki-Miyaura cross-coupling reactions.
4-tert-Butylcyclohexene: Lacks the ethynyl and benzene groups, making it less versatile in synthetic applications.
Ethynylbenzene: Contains the ethynyl and benzene groups but lacks the cyclohexene ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
76794-69-9 |
|---|---|
Fórmula molecular |
C18H22 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
2-(4-tert-butylcyclohexen-1-yl)ethynylbenzene |
InChI |
InChI=1S/C18H22/c1-18(2,3)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15/h4-8,11,17H,12-14H2,1-3H3 |
Clave InChI |
WFGAJPZRTTZAOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(=CC1)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)

![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)







![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)

![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
